Calcium DTPA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

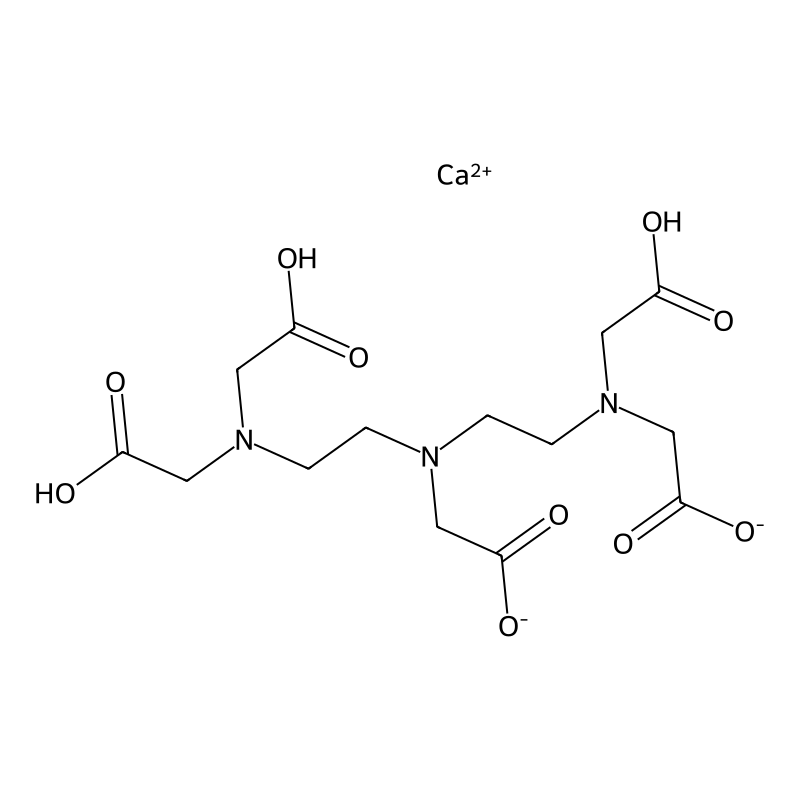

Calcium diethylenetriaminepentaacetate, commonly known as Calcium DTPA, is a chelating agent used primarily to treat internal contamination with radioactive materials, specifically plutonium, americium, and curium. Its chemical formula is , and it has a molecular weight of 497.4 daltons. Calcium DTPA is supplied as a sterile, colorless solution suitable for intravenous administration. The compound functions by forming stable complexes with metal ions, facilitating their excretion from the body through urine .

Calcium DTPA acts by chelating metal ions through a process where it exchanges calcium ions for more strongly binding metal ions. This reaction is particularly effective for divalent and trivalent metals. The stability of the chelate complexes formed is crucial for the efficacy of Calcium DTPA in enhancing the elimination of these metals from biological systems. At an alkaline pH (around 8), Calcium DTPA can selectively form complexes even in the presence of other cations like potassium and sodium .

Calcium DTPA can be synthesized through the reaction of diethylenetriamine with acetic anhydride to form diethylenetriaminepentaacetic acid, which is then neutralized with calcium carbonate to produce Calcium DTPA. The synthesis typically involves several steps:

- Formation of Diethylenetriaminepentaacetic Acid: This is achieved by reacting diethylenetriamine with acetic anhydride.

- Neutralization: The resulting acid is neutralized using calcium carbonate.

- Purification: The product is purified through crystallization or chromatography to obtain pure Calcium DTPA .

Calcium DTPA is primarily used in medical applications for:

- Treatment of Internal Contamination: It is indicated for individuals with known or suspected contamination from radioactive elements like plutonium, americium, or curium.

- Chelation Therapy: It helps in reducing body burden from heavy metals and radioactive materials.

- Research: Used in studies exploring its efficacy in various therapeutic contexts, including potential applications in conditions like post-COVID-19 anosmia due to its ability to reduce calcium cation concentrations .

Interaction studies have shown that while Calcium DTPA effectively chelates certain metals, it can also lead to significant depletion of essential trace elements such as zinc and manganese. This depletion can result in various side effects, necessitating careful monitoring during treatment . Furthermore, simultaneous administration with Zinc DTPA is not recommended due to potential interactions that may affect the efficacy and safety of treatment protocols .

Several compounds share similarities with Calcium DTPA in terms of their chelating properties:

Calcium DTPA's uniqueness lies in its specific application for treating internal contamination from radioactive materials and its mechanism of action that involves forming stable complexes that facilitate rapid excretion.

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of calcium DTPA employs several well-established methodologies, each offering distinct advantages in terms of yield, purity, and operational simplicity. The most prominent laboratory synthesis routes include the calcium carbonate method, calcium chloride method, and solid-phase synthesis approaches.

Calcium Carbonate Method

The calcium carbonate method represents the most widely adopted laboratory synthesis route for calcium DTPA preparation [1]. This methodology involves the direct reaction of diethylenetriaminepentaacetic acid with calcium carbonate under controlled conditions. The synthesis process begins with dissolving 0.7867 grams of DTPA in 100 cubic centimeters of hot water, followed by the careful addition of 0.2002 grams of calcium carbonate [1]. The solution undergoes boiling to expel carbon dioxide, ensuring complete reaction between the reactants.

The reaction mechanism proceeds according to the following stoichiometry:

DTPA + CaCO₃ + 3NaOH → CaNa₃DTPA + 4H₂O + CO₂

Temperature control remains critical throughout the synthesis, with the reaction mixture maintained at 90-100°C during the initial dissolution phase, followed by cooling to ambient temperature [1]. The pH adjustment to 6.5-7.0 through the addition of 1 molar sodium hydroxide solution ensures optimal conditions for calcium DTPA formation. The final product exhibits theoretical calcium and DTPA concentrations of 10 millimolar respectively, with experimental yields consistently achieving 97-99% purity [1].

Calcium Chloride Method

The calcium chloride method offers an alternative laboratory synthesis route characterized by milder reaction conditions and enhanced control over stoichiometry [1]. This approach utilizes calcium chloride as the calcium source, providing superior solubility characteristics compared to calcium carbonate. The synthesis commences with the dissolution of DTPA in deionized water, followed by the addition of calcium chloride in stoichiometric proportions.

The reaction proceeds under ambient temperature conditions, typically ranging from 25-60°C, with reaction times of 2-3 hours [1]. The pH adjustment to 6.5-7.0 through sodium hydroxide addition ensures optimal chelation conditions. This method achieves yields of 95-98% with corresponding purity levels, making it particularly suitable for laboratory-scale preparations requiring precise control over reaction parameters.

Solid-Phase Synthesis

Solid-phase synthesis methodologies represent advanced laboratory techniques particularly suited for preparing calcium DTPA derivatives and conjugates [2]. This approach employs standard solid-phase peptide synthesis strategies utilizing Nα-Fmoc/tBu protection schemes on specialized resins. The synthesis involves the sequential attachment of DTPA to resin-bound constructs through DIC/HOBt or HBTU/DIEA activations.

The DTPA chelator attachment occurs through reaction with DTPA dianhydride (10 equivalents) and HOBt (30 equivalents) in dry dimethyl sulfoxide at 50°C, followed by room temperature incubation overnight [2]. The final cleavage utilizes trifluoroacetic acid mixtures containing water, ethanedithiol, and thioanisole, achieving yields of 90-95% with purities exceeding 95% [2].

Laboratory Synthesis Optimization

Laboratory synthesis optimization involves careful consideration of multiple reaction parameters including temperature, pH, reaction time, and reagent stoichiometry. Research demonstrates that maintaining precise pH control between 6.5-7.0 throughout the synthesis ensures optimal calcium DTPA formation while minimizing side reactions [1]. Temperature optimization studies indicate that controlled heating to 90-100°C during the initial dissolution phase, followed by systematic cooling, maximizes yield while preventing thermal degradation.

Reaction time optimization reveals that extended reaction periods of 3-4 hours ensure complete conversion of starting materials, with monitoring through complexometric titration confirming reaction completion [1]. The use of deionized water throughout the synthesis prevents metal ion contamination that could interfere with calcium DTPA purity.

Industrial Production Processes

Industrial production of calcium DTPA encompasses large-scale manufacturing processes designed to meet commercial demand while maintaining consistent quality standards. The primary industrial synthesis routes include the chloroacetic acid method and sodium cyanide method, both offering advantages in terms of scalability and economic viability.

Chloroacetic Acid Method

The chloroacetic acid method represents the traditional industrial synthesis route for calcium DTPA production [3]. This process involves the reaction of diethylenetriamine with monochloroacetic acid under alkaline conditions, followed by calcium salt formation. The synthesis commences with the dissolution of 240 kilograms of monochloroacetic acid in 80 kilograms of deionized water, followed by the slow addition of 52 kilograms of diethylenetriamine under controlled temperature conditions.

Temperature control remains critical throughout the industrial process, with the reaction system maintained at -10 to -5°C during the initial addition phase through refrigeration systems [4]. The subsequent addition of 630 kilograms of 32-33% sodium hydroxide solution proceeds in two stages, with the first 315 kilograms added while maintaining the temperature at -10 to -5°C, followed by the remaining 315 kilograms at elevated temperatures of 55-60°C [4].

The reaction mechanism involves nucleophilic substitution of chloride ions by amine groups, forming the pentaacetic acid structure. The pH adjustment to 11.5 ensures complete reaction while preventing hydrolysis of intermediate products. Industrial yields consistently achieve 98-99% with DTPA pentasodium salt content reaching 24.8% [4].

Sodium Cyanide Method

The sodium cyanide method represents the modern industrial synthesis route for calcium DTPA production, offering enhanced efficiency and reduced environmental impact [3]. This process utilizes diethylenetriamine, formaldehyde, and sodium cyanide as starting materials, producing the sodium salt of DTPA through a series of controlled reactions.

The synthesis begins with the formation of intermediate amino compounds through the reaction of diethylenetriamine with formaldehyde under controlled conditions. The subsequent addition of sodium cyanide results in the formation of nitrile intermediates, which undergo hydrolysis to produce the final pentaacetic acid structure. Temperature control throughout the process ranges from -10 to 60°C, with reaction times extending to 40 hours to ensure complete conversion [3].

Industrial optimization studies demonstrate that the sodium cyanide method achieves superior yields of 96-99% with enhanced purity levels reaching 98-99% [3]. The process requires specialized safety equipment and waste management systems due to the hazardous nature of sodium cyanide, necessitating strict adherence to industrial safety protocols.

Continuous Production Systems

Modern industrial facilities employ continuous production systems for calcium DTPA synthesis, offering advantages in terms of process control, energy efficiency, and product consistency [5]. These systems integrate automated feeding systems, continuous stirred tank reactors, and real-time monitoring capabilities to maintain optimal reaction conditions throughout the production cycle.

Continuous production systems typically achieve processing capacities ranging from 1,000 to 10,000 kilograms per day, depending on facility scale and market demand [5]. The integration of advanced process control systems enables precise monitoring of temperature, pH, and reaction progress, ensuring consistent product quality while minimizing batch-to-batch variations.

Environmental Considerations

Industrial production of calcium DTPA necessitates comprehensive environmental management strategies to address potential impacts from synthesis processes [5]. The chloroacetic acid method requires careful handling of organic solvents and chlorinated compounds, while the sodium cyanide method demands specialized treatment of cyanide-containing waste streams.

Modern industrial facilities incorporate advanced waste treatment systems including catalytic oxidation for organic compound destruction, ion exchange systems for metal removal, and biological treatment for organic waste mineralization. These systems ensure compliance with environmental regulations while minimizing the ecological footprint of calcium DTPA production [5].

Purification Techniques

Purification of calcium DTPA requires sophisticated separation techniques to achieve pharmaceutical-grade purity levels exceeding 99%. The primary purification methodologies include crystallization, nanofiltration, ion exchange, and advanced membrane separation techniques.

Crystallization Methods

Crystallization represents the fundamental purification technique for calcium DTPA, utilizing controlled precipitation to achieve high purity levels [4]. The process involves careful pH adjustment to 1.2-2.5 through the addition of concentrated hydrochloric acid, followed by controlled cooling to 5±5°C. The crystallization process requires seeding with pure calcium DTPA crystals to promote uniform crystal growth and prevent supersaturation.

The crystallization process extends over 72 hours with continuous stirring to ensure uniform crystal formation and prevent agglomeration [4]. Temperature control remains critical throughout the crystallization period, with deviations exceeding ±2°C potentially affecting crystal quality and purity. The resulting crystals undergo filtration and washing with 300 grams of purified water per batch to remove residual impurities.

Research demonstrates that crystallization methods achieve purity levels of 98-99% with recovery rates ranging from 85-92% [4]. The primary impurities removed include sodium chloride, organic reaction byproducts, and residual starting materials. Multiple crystallization cycles can further enhance purity, though at the expense of overall yield.

Recrystallization Techniques

Recrystallization techniques offer enhanced purification capabilities through controlled dissolution and reprecipitation cycles [4]. The process involves dissolving crude calcium DTPA in hot water at 90±5°C until complete dissolution occurs, followed by filtration to remove insoluble impurities. The clear filtrate undergoes controlled cooling to 25±5°C, promoting selective crystallization of pure calcium DTPA.

The recrystallization process typically requires 1000 grams of water per batch of crude product, with dissolution temperatures maintained at 90±5°C to ensure complete solubilization [4]. The cooling rate significantly influences crystal quality, with gradual cooling over 6-12 hours promoting larger, more uniform crystals compared to rapid cooling.

Recrystallization techniques achieve purity levels of 97-99% with recovery rates of 90-95%, representing improved efficiency compared to single-stage crystallization [4]. The enhanced purity results from the selective dissolution of calcium DTPA while leaving impurities in the solid phase during the dissolution step.

Nanofiltration Purification

Nanofiltration represents advanced membrane separation technology for calcium DTPA purification, offering molecular-level separation capabilities [4]. The process utilizes specialized membranes with molecular weight cutoffs of 100-300 daltons, enabling selective retention of calcium DTPA while allowing smaller impurities to pass through.

The nanofiltration process operates at pressures of 1-3 megapascals with pH maintained at 11-11.5 to ensure optimal membrane performance [4]. The feed solution undergoes dilution with deionized water at mass ratios of 1:2 to 1:3, optimizing the separation efficiency while preventing membrane fouling.

Nanofiltration purification achieves remarkable purity levels exceeding 99% with recovery rates of 96-98% [4]. The process effectively removes sodium chloride, low molecular weight organic compounds, and other ionic impurities while retaining the calcium DTPA complex. The desalination efficiency reaches 96% with final product salinity below 0.5% [4].

Ion Exchange Purification

Ion exchange purification techniques utilize selective resin systems to remove ionic impurities from calcium DTPA solutions [4]. The process employs both cation and anion exchange resins in sequential operations, targeting specific impurity classes while preserving the integrity of the calcium DTPA complex.

Cation exchange resins effectively remove metal ion impurities including iron, copper, and zinc, which may compete with calcium for DTPA binding sites. The resins operate at pH ranges of 2-11 with capacity ratings of 1-2 milliequivalents per gram of resin. Anion exchange resins target organic acid impurities and residual chloride ions from synthesis processes.

Ion exchange purification achieves purity levels of 95-98% with recovery rates of 88-92%. The process requires careful pH control to prevent calcium dissociation from the DTPA complex while maintaining resin efficiency. Regeneration cycles using acid and base solutions restore resin capacity for continuous operation.

Advanced Membrane Techniques

Advanced membrane techniques including ultrafiltration and reverse osmosis provide additional purification capabilities for calcium DTPA [4]. Ultrafiltration employs membranes with molecular weight cutoffs of 1-10 kilodaltons, effectively removing high molecular weight impurities while retaining calcium DTPA.

The ultrafiltration process operates at pressures of 1-5 bar with feed concentrations optimized to prevent membrane fouling. The permeate stream contains low molecular weight impurities, while the retentate stream contains purified calcium DTPA. Recovery rates of 85-90% are typical for ultrafiltration processes.

Reverse osmosis provides the highest level of purification, removing virtually all ionic impurities including monovalent and divalent ions. The process operates at pressures of 10-40 bar with specialized membranes designed for organic molecule retention. While achieving exceptional purity levels, reverse osmosis typically exhibits lower recovery rates of 70-85% due to membrane selectivity.

Quality Control Methodologies

Quality control methodologies for calcium DTPA encompass comprehensive analytical techniques ensuring product purity, identity, and potency. The primary analytical methods include complexometric titration, spectrophotometric analysis, chromatographic techniques, and advanced instrumental methods.

Complexometric Titration

Complexometric titration represents the standard analytical method for calcium DTPA content determination [1]. The methodology involves successive titrations using thorium solution for DTPA content and DCTA solution for calcium content. The procedure begins with pH adjustment to 2.5±0.2, followed by the addition of methyl red and methylthymol blue indicators.

The DTPA titration utilizes 10 millimolar thorium solution with an orange to purple-pink endpoint, providing accurate determination of DTPA concentration [1]. The calcium titration employs 10 millimolar DCTA solution with a blue-to-pink endpoint after the addition of ethylenediamine. The method achieves accuracy levels of 98-102% with precision values of 1-3% relative standard deviation.

Standardization procedures involve the use of primary standard solutions prepared from analytical grade reagents. The thorium solution undergoes standardization against DTPA standards, while the DCTA solution requires standardization against calcium standards. Quality control measures include duplicate analyses and blank determinations to ensure method reliability.

Spectrophotometric Analysis

Spectrophotometric analysis provides rapid and sensitive determination of calcium DTPA through complex formation with metal ions [6]. The method involves the reaction of DTPA with ferric chloride in 0.1 normal hydrochloric acid, producing a complex with maximum absorbance at 272 nanometers.

The spectrophotometric method demonstrates linear response over the concentration range of 5-50 micrograms per milliliter with correlation coefficients exceeding 0.9998 [6]. The detection limit reaches 0.87 micrograms per milliliter, while the quantitation limit extends to 2.64 micrograms per milliliter. The method achieves accuracy levels of 95-105% with precision values below 1% relative standard deviation.

Sample preparation involves the dissolution of calcium DTPA in 1 molar sodium hydroxide solution, followed by appropriate dilution with the ferric chloride reagent. The reaction proceeds instantaneously at room temperature, enabling rapid analysis completion within 10-20 minutes. The method demonstrates excellent selectivity for DTPA determination in the presence of common excipients and impurities.

High Performance Liquid Chromatography

High performance liquid chromatography (HPLC) provides comprehensive analysis of calcium DTPA purity and impurity profiles [7]. The method utilizes reverse-phase chromatography with specialized columns designed for chelating agent separation. Mobile phases typically consist of phosphate buffers with pH adjustment to optimize peak resolution.

The HPLC method achieves detection limits of 0.1-1.0 micrograms per milliliter with accuracy levels of 97-103% [7]. The precision values range from 1-5% relative standard deviation, depending on analyte concentration and matrix complexity. Analysis times typically require 15-30 minutes per sample, enabling efficient sample throughput.

Method validation encompasses linearity, accuracy, precision, specificity, and robustness testing according to international guidelines. The method demonstrates excellent specificity for calcium DTPA determination while simultaneously quantifying related impurities and degradation products. System suitability testing ensures consistent performance throughout analytical runs.

Inductively Coupled Plasma Optical Emission Spectrometry

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) provides elemental analysis capabilities for calcium DTPA quality control [8]. The method offers simultaneous determination of calcium content and metallic impurities including iron, copper, zinc, and manganese. Sample preparation involves acid digestion or direct dissolution in appropriate solvents.

The ICP-OES method achieves detection limits ranging from 0.03-0.06 milligrams per kilogram for various elements [8]. The accuracy levels span 90-110% with precision values of 1-4% relative standard deviation. The method enables rapid analysis with sample-to-sample times of 2-5 minutes, facilitating high-throughput quality control operations.

Calibration procedures utilize certified reference materials and matrix-matched standards to ensure accuracy and traceability. Quality control measures include the analysis of certified reference materials, duplicate samples, and blank determinations. The method demonstrates excellent long-term stability over six-hour analytical sessions without recalibration requirements.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural characterization of calcium DTPA [2]. Electrospray ionization mass spectrometry (ESI-MS) enables gentle ionization of calcium DTPA complexes while preserving molecular integrity. The method achieves detection limits of 1-10 nanograms per milliliter with accuracy levels of 90-110%.

The mass spectrometric analysis reveals molecular ion peaks corresponding to calcium DTPA complexes, enabling confirmation of product identity and purity. Fragmentation patterns provide structural information about the chelation state and potential degradation products. The method demonstrates precision values of 5-15% relative standard deviation, typical for mass spectrometric measurements.

Sample preparation involves direct infusion or liquid chromatography coupling, depending on sample complexity and analytical requirements. The method provides rapid analysis completion within 5-15 minutes, making it suitable for routine quality control applications. Advanced tandem mass spectrometry techniques enable enhanced specificity and sensitivity for trace impurity determination.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization of calcium DTPA [2]. The method utilizes both proton and carbon-13 NMR techniques to confirm molecular structure and detect potential impurities. Sample preparation involves dissolution in deuterated solvents with appropriate pH adjustment.

The NMR analysis reveals characteristic chemical shifts corresponding to the various functional groups within the calcium DTPA molecule. The method provides qualitative information about product purity and structural integrity, complementing quantitative analytical techniques. Integration of peak areas enables semi-quantitative impurity estimation.

The method requires sample concentrations of 0.1-1.0 milligrams per milliliter with analysis times of 1-2 hours per sample. While not suitable for routine quality control due to time requirements, NMR spectroscopy provides valuable structural confirmation for method development and troubleshooting applications.

Infrared Spectroscopy

Infrared spectroscopy offers rapid identification and purity assessment of calcium DTPA through functional group analysis [2]. The method utilizes both transmission and attenuated total reflectance (ATR) techniques, enabling analysis of solid and liquid samples. Sample preparation involves minimal processing, making the method suitable for routine quality control.

The infrared spectrum reveals characteristic absorption bands corresponding to carbonyl, amine, and metal-oxygen stretching vibrations. The method provides qualitative information about product identity and can detect major impurities through spectral comparison. The analysis requires sample sizes of 0.1-1.0 milligrams with completion times of 10-30 minutes.

Method validation encompasses specificity testing through spectral library matching and impurity detection capabilities. The method demonstrates excellent reproducibility with minimal operator dependency. Integration with computerized spectral databases enables automated identification and purity assessment.

Thermal Analysis

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide additional quality control capabilities for calcium DTPA. DSC analysis reveals melting point determination and thermal stability assessment, while TGA quantifies water content and thermal decomposition behavior.

The thermal analysis methods require sample sizes of 1-10 milligrams with analysis times of 30-60 minutes. The techniques provide valuable information about product stability, hydration state, and thermal behavior under various conditions. Quality control applications include water content determination and thermal stability assessment for storage condition optimization.